molecular formula C25H53ClN2 B3278262 2,3-Diundecylimidazolidin-1-ium chloride CAS No. 674798-03-9

2,3-Diundecylimidazolidin-1-ium chloride

Cat. No.: B3278262
CAS No.: 674798-03-9
M. Wt: 417.2 g/mol
InChI Key: IRLDWQGJYBUKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diundecylimidazolidin-1-ium chloride is a quaternary ammonium compound with a unique structure that includes two long alkyl chains attached to an imidazolidine ring. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diundecylimidazolidin-1-ium chloride typically involves the reaction of imidazolidine with undecyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:

    Starting Materials: Imidazolidine and undecyl halides.

    Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane at a temperature range of 50-70°C.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Diundecylimidazolidin-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form imidazolidine and undecyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like acetonitrile or methanol at room temperature.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

    Hydrolysis: Conducted in aqueous solutions at elevated temperatures (60-80°C).

Major Products Formed

    Substitution: Formation of new quaternary ammonium salts with different anions.

    Oxidation: Formation of oxidized derivatives of the alkyl chains.

    Hydrolysis: Formation of imidazolidine and undecyl alcohol.

Scientific Research Applications

2,3-Diundecylimidazolidin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

    Biology: Employed in the study of membrane proteins and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 2,3-Diundecylimidazolidin-1-ium chloride is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the imidazolidine ring and chloride ion interact with hydrophilic surfaces. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-dimethylimidazolidinium chloride
  • 1,3-Diundecylimidazolium chloride
  • 2,3-Diundecylimidazolium bromide

Uniqueness

2,3-Diundecylimidazolidin-1-ium chloride is unique due to its specific structure, which combines the properties of imidazolidine and long alkyl chains. This combination provides enhanced surfactant properties compared to similar compounds, making it more effective in applications requiring strong emulsifying and solubilizing agents.

Properties

IUPAC Name

1,2-di(undecyl)imidazolidin-3-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52N2.ClH/c1-3-5-7-9-11-13-15-17-19-21-25-26-22-24-27(25)23-20-18-16-14-12-10-8-6-4-2;/h25-26H,3-24H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDWQGJYBUKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1[NH2+]CCN1CCCCCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30791277
Record name 2,3-Diundecylimidazolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30791277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674798-03-9
Record name 2,3-Diundecylimidazolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30791277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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